Procysteine

Vue d'ensemble

Description

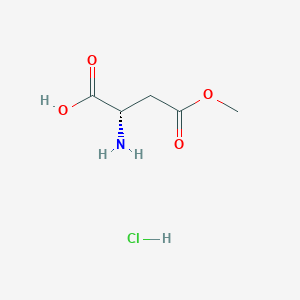

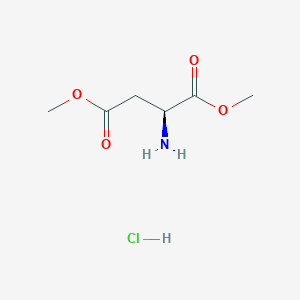

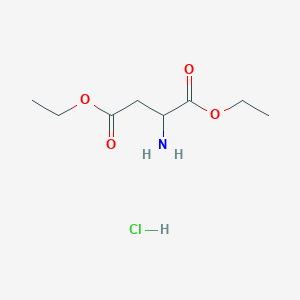

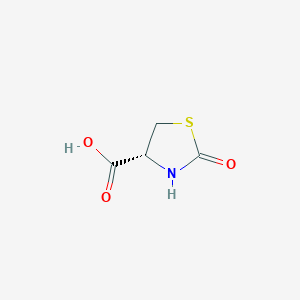

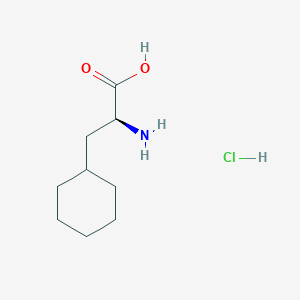

L'acide oxothiazolidinecarboxylique, également connu sous le nom d'acide L-2-oxothiazolidine-4-carboxylique, est un composé organique appartenant à la classe des alpha-aminoacides et de leurs dérivés. Il s'agit d'un promédicament de la cystéine, ce qui signifie qu'il est métabolisé en cystéine dans l'organisme. Ce composé est connu pour son rôle dans l'augmentation des niveaux intracellulaires de glutathion, ce qui est crucial pour diverses fonctions cellulaires, notamment la défense antioxydante .

Applications De Recherche Scientifique

L'acide oxothiazolidinecarboxylique a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres composés.

Médecine : Envisagé pour son potentiel dans le traitement de maladies liées au stress oxydatif, telles que les cataractes et les infections à VIH

Industrie : Utilisé dans les formulations cosmétiques pour ses propriétés éclaircissantes de la peau.

5. Mécanisme d'action

L'acide oxothiazolidinecarboxylique exerce ses effets principalement en étant métabolisé en cystéine, qui contribue ensuite à la synthèse du glutathion. Le glutathion est un antioxydant essentiel qui protège les cellules des dommages oxydatifs. Le composé inhibe également l'enzyme tyrosinase, qui est impliquée dans la production de mélanine, contribuant ainsi à ses effets éclaircissants de la peau .

Composés similaires :

Cystéine : Le précurseur direct de l'acide oxothiazolidinecarboxylique.

N-acétylcystéine : Un autre promédicament de la cystéine possédant des propriétés antioxydantes similaires.

Glutathion : Le produit final du métabolisme de l'acide oxothiazolidinecarboxylique

Unicité : L'acide oxothiazolidinecarboxylique est unique en sa capacité à être un promédicament stable de la cystéine qui peut être facilement métabolisé dans l'organisme pour augmenter les niveaux de glutathion. Contrairement à la supplémentation directe en cystéine, il est moins sujet à l'oxydation et peut être utilisé plus efficacement par les cellules .

Mécanisme D'action

Target of Action

Procysteine, also known as Oxothiazolidinecarboxylic acid, is a proagent of cysteine . It primarily targets Reactive Oxygen Species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .

Mode of Action

This compound is inert until it is metabolized to cysteine intracellularly . This process stimulates the synthesis of glutathione , a potent antioxidant that protects cells from damage by neutralizing harmful free radicals and peroxides .

Biochemical Pathways

The biochemical pathways affected by this compound involve the glutathione cycle . This cycle includes two ATP-dependent enzymatically catalyzed steps for the synthesis of glutathione . By increasing the levels of cysteine, this compound enhances the production of glutathione, thereby boosting the antioxidant capacity of cells .

Pharmacokinetics

A study has shown that this compound can be detected in human plasma after oral administration .

Result of Action

The primary result of this compound’s action is the attenuation of oxidative stress . By boosting the synthesis of glutathione, this compound enhances the antioxidant defense mechanisms of cells . This can protect cells from damage caused by harmful free radicals and peroxides .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study has shown that this compound can improve survival in mice with Acinetobacter pneumonia kept in hyperoxic conditions . This suggests that the action of this compound may be more effective in certain oxidative environments .

Analyse Biochimique

Biochemical Properties

Procysteine is metabolized to cysteine intracellularly and has antioxidant activity . It reduces TNF-α-induced increases in the expression of IL-6 and chemokine (C-C motif) ligand 2 (CCL2) in ARPE-19 human retinal pigment epithelial cells when used at a concentration of 0.5 mM .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce TNF-α-induced increases in the expression of IL-6 and chemokine (C-C motif) ligand 2 (CCL2) in ARPE-19 human retinal pigment epithelial cells . In addition, it has been shown to have effects on Acinetobacter pneumonia in hyperoxic conditions .

Molecular Mechanism

It is known that this compound is a prodrug form of cysteine that is metabolized to cysteine intracellularly . This suggests that its effects at the molecular level may be mediated through its conversion to cysteine and subsequent involvement in various biochemical reactions.

Temporal Effects in Laboratory Settings

One study found that continuous infusion of this compound over 20 hours resulted in 13C-label incorporation into glutathione, taurine, hypotaurine, and lactate at levels sufficient for detection by in vivo magnetic resonance spectroscopy .

Metabolic Pathways

This compound is involved in the synthesis of glutathione, an important antioxidant in plants, animals, and fungi . It is metabolized to cysteine intracellularly, which can then be used in the synthesis of glutathione .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide oxothiazolidinecarboxylique est synthétisé par cyclisation de la L-cystéine. Le processus implique la réaction de la L-cystéine avec du formaldéhyde en milieu acide, conduisant à la formation du cycle oxothiazolidine .

Méthodes de production industrielle : En milieu industriel, la production d'acide oxothiazolidinecarboxylique implique le même processus de cyclisation, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié par cristallisation ou d'autres méthodes appropriées .

Analyse Des Réactions Chimiques

Types de réactions : L'acide oxothiazolidinecarboxylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des ponts disulfures.

Réduction : Il peut être réduit en cystéine.

Substitution : Il peut participer à des réactions de substitution où le cycle oxothiazolidine est ouvert ou modifié.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs comme le dithiothréitol.

Substitution : Divers nucléophiles en milieu acide ou basique.

Principaux produits :

Oxydation : Dérivés disulfures.

Réduction : Cystéine.

Substitution : Dérivés oxothiazolidine modifiés.

Comparaison Avec Des Composés Similaires

Cysteine: The direct precursor of oxothiazolidinecarboxylic acid.

N-acetylcysteine: Another cysteine prodrug with similar antioxidant properties.

Glutathione: The end product of oxothiazolidinecarboxylic acid metabolism

Uniqueness: Oxothiazolidinecarboxylic acid is unique in its ability to be a stable cysteine prodrug that can be easily metabolized within the body to increase glutathione levels. Unlike direct cysteine supplementation, it is less prone to oxidation and can be more effectively utilized by cells .

Propriétés

IUPAC Name |

(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLMGCPTLHPWPY-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318247 | |

| Record name | Procysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19771-63-2 | |

| Record name | Procysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19771-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019771632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxothiazolidinecarboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOTHIAZOLIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7063P804E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does procysteine increase glutathione levels?

A1: this compound is a prodrug, meaning it is converted into an active compound within the body. It is metabolized to cysteine, a rate-limiting substrate for glutathione synthesis. By increasing cysteine availability, this compound indirectly enhances intracellular glutathione production. []

Q2: What is the role of glutathione in cells, and why is it important to maintain its levels?

A2: Glutathione is a potent antioxidant, protecting cells against damage from reactive oxygen species (ROS). It plays a crucial role in detoxification, immune function, and various metabolic processes. Glutathione depletion can make cells more susceptible to oxidative stress and damage. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C4H5NO3S, and its molecular weight is 147.15 g/mol.

Q4: What is known about the stability of this compound?

A5: While specific data on this compound stability is limited in the provided research, one study mentions that polyols can be used to stabilize it, particularly in cosmetic formulations. [, ]

Q5: How is this compound absorbed and distributed in the body?

A6: this compound is administered orally or intravenously. Studies confirm its ability to cross the blood-brain barrier and reach significant concentrations in the cerebrospinal fluid. [, , ]

Q6: What is the half-life of this compound?

A6: The provided research papers do not mention the specific half-life of this compound.

Q7: How is this compound metabolized and excreted?

A8: this compound is primarily metabolized to cysteine by the enzyme 5-oxoprolinase. [] The exact excretory pathways are not elaborated on in the provided research.

Q8: In what disease models has this compound shown efficacy?

A8: Preclinical studies demonstrate this compound's potential in various models:

- Alcoholic lung injury: this compound restored glutathione levels and improved alveolar epithelial barrier function in ethanol-fed rats. [, , ]

- Spinal cord injury: It reduced oxidative stress and improved functional recovery after spinal cord compression in rats. []

- HIV-1 infection: this compound inhibited HIV-1 replication in cell cultures and improved endothelial function in HIV-1 transgenic rats. [, , , ]

Q9: Have there been clinical trials with this compound?

A9: Yes, limited clinical trials have been conducted:

- ARDS: A trial with this compound in ARDS patients showed potential benefits in reducing the duration of acute lung injury and improving cardiac index, but no significant impact on mortality. []

- HIV: Phase I/II trials in asymptomatic HIV-infected individuals demonstrated safety and increased blood glutathione levels at higher doses, but no significant effects on CD4 cell counts or viral load were observed. [, ]

Q10: Are there any known mechanisms of resistance to this compound?

A10: The provided research does not mention any specific resistance mechanisms to this compound.

Q11: What are the known toxicities or adverse effects of this compound?

A12: this compound is generally well-tolerated in preclinical and clinical studies. Some reported adverse effects include headaches, rash, flushing, pruritus, lightheadedness, and diminished concentration, but these were typically mild and self-limiting. [] Interestingly, one study found that high-dose this compound supplementation in aged mice led to hepatic steatosis and triacylglyceride accumulation, suggesting potential complications with long-term high-dose use. []

Q12: How are this compound levels measured in biological samples?

A13: Research papers mention high-performance liquid chromatography (HPLC) as a method to determine this compound concentrations in human plasma. [] Other studies used specific assays to measure glutathione levels in various tissues and cells. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

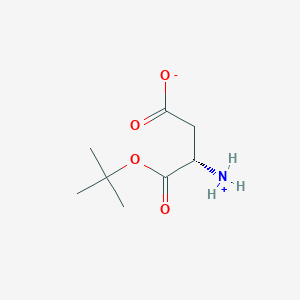

![(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B555076.png)